molecular formula C26H22N2O5 B11086825 5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate

5-{(1E)-2-cyano-3-[(2-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2-methoxyphenyl 4-methoxybenzoate

Cat. No.: B11086825
M. Wt: 442.5 g/mol
InChI Key: NVODYUNDOSTTKE-XSFVSMFZSA-N
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Description

5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that includes cyano, oxo, toluidino, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxyphenyl 4-methoxybenzoate with a cyanoacetyl derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]-2-METHOXYPHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H22N2O5

Molecular Weight

442.5 g/mol

IUPAC Name

[5-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate

InChI

InChI=1S/C26H22N2O5/c1-17-6-4-5-7-22(17)28-25(29)20(16-27)14-18-8-13-23(32-3)24(15-18)33-26(30)19-9-11-21(31-2)12-10-19/h4-15H,1-3H3,(H,28,29)/b20-14+

InChI Key

NVODYUNDOSTTKE-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)/C#N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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